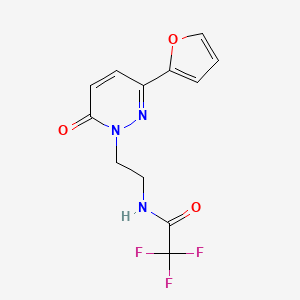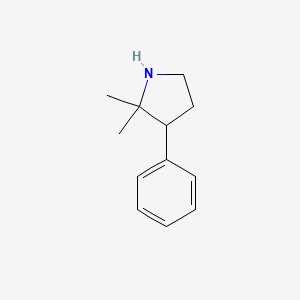
2,2-Dimethyl-3-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-phenylpyrrolidine is a chemical compound with the CAS Number: 1248677-31-7 . It has a molecular weight of 175.27 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2,2-Dimethyl-3-phenylpyrrolidine, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The IUPAC name for 2,2-Dimethyl-3-phenylpyrrolidine is the same as its common name . The InChI code for this compound is 1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-phenylpyrrolidine is a liquid at room temperature . It has a molecular weight of 175.27 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Enantiodivergent Synthesis
- 2,2-Dimethyl-3-phenylpyrrolidine is used in enantiodivergent synthesis, as seen in the preparation of amino analogs of pantolactone, which are derivatives of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one (Camps et al., 2007).
Synthesis of Protected Nitrocyclohexitols
- It plays a role in the synthesis of highly oxygenated nitrocyclohexanes, which are key intermediates in the total synthesis of antitumoral natural products like pancratistatin (Cagide-Fagín et al., 2012).
Photooxidizing Heteroleptic Cr(III) Tris-dipyridyl Complexes
- 2,2-Dimethyl-3-phenylpyrrolidine is involved in the preparation and characterization of Cr(III) coordination complexes, which have applications in photooxidation processes (McDaniel et al., 2010).
Arylation of N-phenylpyrrolidine
- It's used in the development of new transformations for the direct and selective arylation of sp3 C-H bonds, a process significant in organic synthesis (Sezen & Sames, 2005).
Thermolysis in the Presence of Dipolarophiles
- The compound is involved in thermolysis reactions leading to the formation of derivatives of 1-phthalimidopyrrolidine, demonstrating its role in creating complex organic structures (Kuznetsov et al., 2009).
Influence on Kinetics and Mechanism of Ring Transformation
- Studies on substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts indicate its influence on the kinetics and mechanism of transformation reactions in organic chemistry (Hanusek et al., 2004).
Synthesis of Modified N-vinylpyrrolidone-crotonic acid-p-nitrophenyl crotonate Terpolymer
- This compound plays a role in the synthesis of terpolymers, which has implications in material science (Solovskii, 2006).
Photogeneration of Hydrogen from Water
- 2,2-Dimethyl-3-phenylpyrrolidine contributes to the study of hydrogen production from water, a crucial aspect of sustainable energy research (Du et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)11(8-9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHPJJEUYLYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenylpyrrolidine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxohexanoic acid](/img/structure/B2479328.png)
![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)
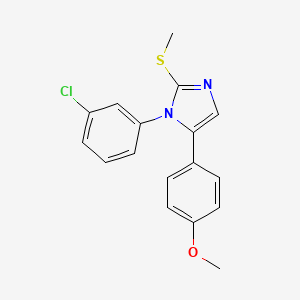
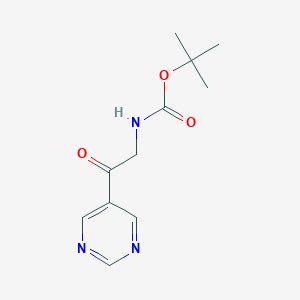
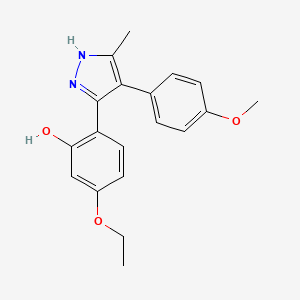
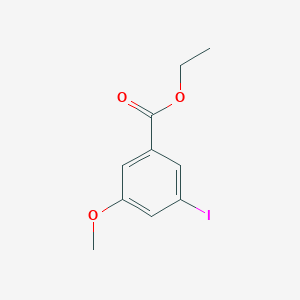
![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
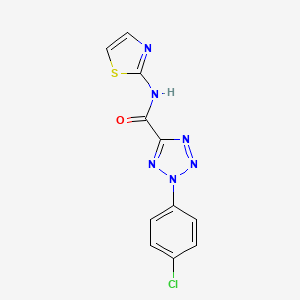
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)
